molecular formula C19H15ClN2O4 B2548273 Methyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate CAS No. 301680-61-5

Methyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate

Cat. No. B2548273
CAS RN: 301680-61-5
M. Wt: 370.79
InChI Key: YIPSMJVNMLAMOV-UHFFFAOYSA-N
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Description

Methyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate, commonly known as MCI or MCI-154, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This molecule is a member of the isoxazole family, which has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Scientific Research Applications

MCI-154 has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In particular, MCI-154 has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. This makes it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Mechanism of Action

The mechanism of action of MCI-154 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. MCI-154 may also inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.
Biochemical and Physiological Effects:
MCI-154 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, in vitro and in vivo. It has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that are involved in the inflammatory response. In addition, MCI-154 has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

MCI-154 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. It has also been extensively studied for its potential applications in the field of medicinal chemistry, which means that there is a large body of literature available on its properties and potential uses. However, one limitation of MCI-154 is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.

Future Directions

There are several future directions for research on MCI-154. One area of research is to investigate its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is to investigate its potential as a treatment for cancer, as it has been shown to have antitumor properties. In addition, further studies are needed to elucidate its mechanism of action and to investigate its potential side effects. Overall, MCI-154 is a promising candidate for the development of new drugs for the treatment of a variety of diseases.

Synthesis Methods

The synthesis of MCI-154 involves the reaction of 4-aminobenzoic acid with 2-chloro-5-methylisoxazole-4-carboxylic acid chloride in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with methyl chloroformate to yield the final product. The overall yield of this synthesis method is approximately 50%.

properties

IUPAC Name

methyl 4-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4/c1-11-16(17(22-26-11)14-5-3-4-6-15(14)20)18(23)21-13-9-7-12(8-10-13)19(24)25-2/h3-10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPSMJVNMLAMOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido)benzoate

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